N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide
Beschreibung
N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide is a heterocyclic compound featuring a benzofuro[3,2-d]pyrimidin-4-one core linked to an acetamide group substituted with a 4-chloro-2-(trifluoromethyl)phenyl moiety. This structure combines a fused benzofuran-pyrimidinone system with electron-withdrawing substituents (Cl, CF₃), which are strategically positioned to influence electronic properties and biological interactions.
Eigenschaften
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClF3N3O3/c20-10-5-6-13(12(7-10)19(21,22)23)25-15(27)8-26-9-24-16-11-3-1-2-4-14(11)29-17(16)18(26)28/h1-7,9H,8H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQJSRCTDATPJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C=N3)CC(=O)NC4=C(C=C(C=C4)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClF3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The presence of a trifluoromethyl group enhances the compound's pharmacological properties, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, supported by case studies and research findings.
Chemical Structure and Properties
Molecular Formula: C15H12ClF3N2O2
Molecular Weight: 348.72 g/mol
CAS Number: [insert CAS number if available]
Chemical Structure:
- The compound features a trifluoromethyl group, which is known to improve metabolic stability and increase lipophilicity, enhancing membrane permeability.
Biological Activity Overview
The biological activity of N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide has been investigated in various studies. Key areas of focus include:
- Enzyme Inhibition
- Anticancer Activity
-
Cholinesterase Inhibition
- The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in the treatment of Alzheimer's disease.
- IC50 values were found to be comparable to established inhibitors, indicating potential for neuroprotective applications .
Case Study 1: COX-2 Inhibition
A study conducted on derivatives of the compound showed that modifications at the phenyl ring significantly affected COX-2 inhibitory activity. The presence of electron-withdrawing groups like trifluoromethyl enhanced binding affinity due to increased hydrogen bonding interactions with the enzyme's active site .
Case Study 2: Anticancer Efficacy
In a recent investigation, N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide was tested against various cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with mechanisms involving apoptosis and cell cycle arrest being further explored .
Research Findings
Vergleich Mit ähnlichen Verbindungen
Core Heterocyclic Systems
The target compound’s benzofuro[3,2-d]pyrimidinone core distinguishes it from analogs with thieno[3,2-d]pyrimidinone (e.g., ) or pyrazolo[3,4-d]pyrimidine () scaffolds. Key differences include:
- Steric Effects: The fused benzene ring in benzofuropyrimidinone increases planarity and surface area, which may enhance π-π stacking interactions in biological targets compared to thieno derivatives .
Substituent Analysis
Acetamide Substituents
- Target Compound : The 4-chloro-2-(trifluoromethyl)phenyl group introduces strong electron-withdrawing effects, enhancing metabolic stability and lipophilicity (logP ~3.5 estimated).
- Analog in : Features a 2-(trifluoromethyl)phenyl group but lacks the 4-chloro substitution, reducing electron withdrawal.
- Analog in : Substituted with 2-chloro-4-methylphenyl, where the methyl group may increase steric hindrance compared to CF₃ .
Heterocyclic Substituents
- Pyrazolo[3,4-d]pyrimidine (): Contains fluorophenyl and chromenone moieties, suggesting broader kinase selectivity but lower metabolic stability due to bulkier substituents .
Physicochemical and Pharmacokinetic Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
